- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,
Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/94994-15-7x500.png)
94994-15-7 structure
商品名:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS番号:94994-15-7
MF:C11H18O3
メガワット:198.258823871613
MDL:MFCD20275559
CID:1024138
PubChem ID:46864123
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate
- Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate
- AK101586
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester
- 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
- CNDFZCWNUACFHZ-UHFFFAOYSA-N
- FCH1785571
- OR350282
- AX8233125
- Z5393
- ST24025334
- A25965
- F10037
- MFCD20275559
- SCHEMBL10164849
- CS-W022840
- A1-01467
- Z1509059153
- DTXSID70676958
- Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- AKOS015851378
- DB-080160
- DS-2439
- 94994-15-7
- SY114727
- EN300-198570
-
- MDL: MFCD20275559
- インチ: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3
- InChIKey: CNDFZCWNUACFHZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C12CCC(CC1)(CO)CC2)OC
計算された属性
- せいみつぶんしりょう: 198.126
- どういたいしつりょう: 198.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.175
- ふってん: 274.1°C at 760 mmHg
- フラッシュポイント: 108.7°C
- 屈折率: 1.527
- PSA: 46.53000
- LogP: 1.49230
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130056-100g |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 100g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ143-50mg |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 50mg |
279.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D605605-250mg |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 250mg |
$160 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-1G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 1g |
¥ 2,494.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-10G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 10g |
¥ 12,474.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-100G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 100g |
¥ 64,864.00 | 2023-04-12 | |
abcr | AB439919-5 g |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; . |
94994-15-7 | 95% | 5g |
€1,156.20 | 2023-04-22 | |
Enamine | EN300-198570-5.0g |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 95.0% | 5.0g |
$377.0 | 2025-02-20 | |
TRC | M238515-250mg |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 250mg |
$ 515.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0983237-1g |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 95% | 1g |
$330 | 2024-08-02 |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -40 °C; 1 h, -25 °C
1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt
リファレンス
- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C
1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C
1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C
リファレンス
- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
リファレンス
- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration, Japan, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
リファレンス
- Electrochemically driven cross-electrophile coupling of alkyl halidesNature (London, 2022, 604(7905), 292-297,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ; 24 h, 2000 psi, 200 °C
リファレンス
- Synthesis of bicyclo[2.2.2]octane derivatives, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
リファレンス
- Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C; 2.5 h, rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
リファレンス
- Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635Nuclear Medicine and Biology, 2012, 39(7), 1068-1076,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ; 1 h, 25 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium borohydride ; 1 h, 25 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C
1.3 Reagents: Water
リファレンス
- Preparation of camptothecin compound and application, China, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
- Nitrogen-containing tricyclic compound and pharmaceutical use thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross CouplingsJournal of Organic Chemistry, 2023, 88(3), 1665-1694,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C
リファレンス
- Synthesis of semicarbazide-sensitive amino oxidase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
リファレンス
- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
リファレンス
- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt
リファレンス
- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ; 0 °C; 3 h, rt
リファレンス
- Preparation of amide compound having agonist action on FXR and TGR5, Japan, , ,
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

清らかである:99%/99%
はかる:5g/25g
価格 ($):350.0/1226.0